![molecular formula C18H21N5OS2 B2584137 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-24-6](/img/structure/B2584137.png)
2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazole, which is a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms in the ring . The presence of the ethoxyphenyl and methylsulfanyl groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the ethoxyphenyl and methylsulfanyl groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a central pyrimidine ring with various substituents. These include an ethoxyphenyl group, a methylsulfanyl group, and a triazole ring, also substituted with a methylsulfanyl group .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of more complex organic compounds . The presence of the ethoxyphenyl and methylsulfanyl groups could also influence the reactivity of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis Techniques
Research has highlighted the synthesis of complex pyrimidine derivatives through cyclization techniques. For instance, the synthesis of the [1,2,4]Triazolo[1,5-c]pyrimidine ring system has been achieved by condensing isothiosemicarbazones with ethoxymethylenemalononitrile, yielding moderate to high yields. This process underscores the compound's role in the development of novel organic synthesis methodologies (Yamazaki, 1981).
Antiviral and Antimicrobial Applications
Compounds related to 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine have been studied for their antiviral and antimicrobial properties. Research involving 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has shown significant antiviral activity against a range of viruses, including herpes simplex virus and HIV, highlighting the potential of related compounds in medical applications (Holý et al., 2002).
Crystal Structure Analysis
The study of crystal environments and hydrogen-bonding interactions in related pyrimidine derivatives provides insights into the compound's molecular structure and potential for developing coordination compounds with biological activity. This research is crucial for understanding the compound's interaction at the molecular level and its potential applications in designing drugs with specific target activities (Canfora et al., 2010).
Herbicidal Activities
Derivatives of triazolinone, incorporating pharmacophores into the scaffold of triazolinone, have shown promising herbicidal activities. This suggests that compounds related to 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine could serve as effective herbicides, offering new solutions for weed control in agriculture (Luo et al., 2008).
Novel Antitumor Agents
The synthesis of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored for their antitumor activity. Such research endeavors to uncover the therapeutic potential of pyrimidine derivatives in treating various cancers, marking an important step in the search for more effective anticancer drugs (Hafez & El-Gazzar, 2017).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. These could include its reactivity, toxicity, and potential for causing environmental harm. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-5-24-15-8-6-14(7-9-15)23-16(21-22-18(23)25-4)11-26-17-19-12(2)10-13(3)20-17/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRQOEBPBOZMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

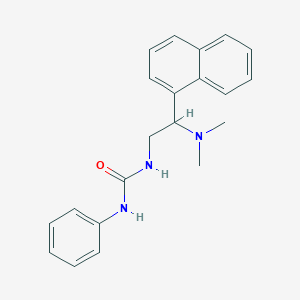

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)
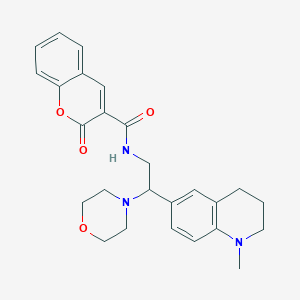
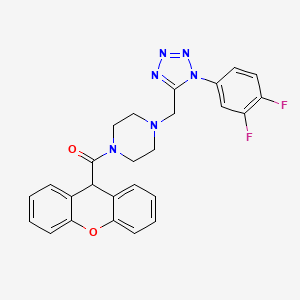
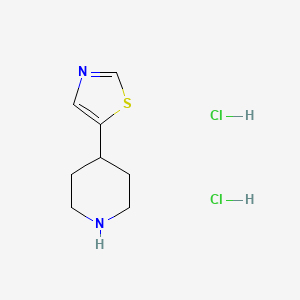
![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)
![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)
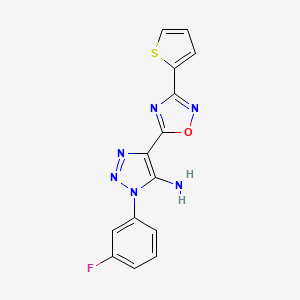
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2584070.png)
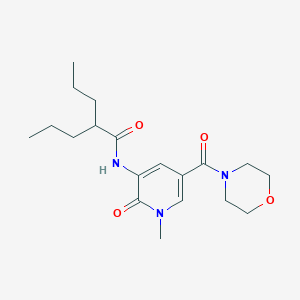
![6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2584072.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2584074.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)